Tetradecyl prop-2-ynoate
Description
Tetradecyl prop-2-ynoate (CAS: 68459-84-7) is a synthetic ester compound characterized by a 14-carbon alkyl chain (tetradecyl group) esterified with propiolic acid (prop-2-ynoic acid). Its molecular formula is $ \text{C}{17}\text{H}{28}\text{O}_2 $, featuring a terminal alkyne group ($ \text{C}\equiv\text{C} $) in the ester moiety. This structural motif confers high reactivity, making it valuable in organic synthesis, particularly in click chemistry and polymerization reactions .
Properties
CAS No. |
61747-68-0 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
tetradecyl prop-2-ynoate |
InChI |
InChI=1S/C17H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h2H,3,5-16H2,1H3 |
InChI Key |
QWRBGCGRXQAAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl prop-2-ynoate can be synthesized through the esterification reaction between tetradecanol and propiolic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or other suitable catalysts. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Chemical Reactions Analysis
Electrophilic Additions
The propiolate ester’s triple bond undergoes electrophilic additions with halogens and other reagents.
Halogenation
-
Bromination : Reaction with bromine (Br₂) proceeds via electrophilic addition, forming dibrominated alkenes.
-
Mechanism: Initial formation of a bromonium ion intermediate leads to anti or syn addition, influenced by steric effects from the tetradecyl chain.
-
Stereochemical Outcome: The bulky tetradecyl group favors the Z-isomer (e.g., (2Z)-2,3-dibromoprop-2-enoate derivative) due to steric hindrance destabilizing the E-isomer .
-
Conditions:
-
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0°C | Tetradecyl (2Z)-2,3-dibromoprop-2-enoate |
Cycloadditions
The triple bond participates in [2+2] and [4+2] cycloadditions under catalytic conditions.
Gold(I)-Catalyzed Cycloisomerization
-
Mechanism: Au(I) catalysts (e.g., Ph₃PAuNTf₂) activate the alkyne, promoting cycloisomerization to form bicyclic or spirocyclic structures .
-
Example: Intramolecular [4+3] cycloaddition generates cyclopentenyl gold-carbene intermediates, which undergo 1,2-alkyl shifts to yield fused ring systems .
| Reaction Type | Catalyst | Product Class | Reference |
|---|---|---|---|
| [4+3] Cycloaddition | Au(I) | Spirocyclic esters |
Hydrogenation
-
Catalytic hydrogenation (H₂/Pd) reduces the triple bond to a single bond, producing tetradecyl propanoate.
-
Selectivity: Partial hydrogenation to the cis-alkene is achievable with Lindlar’s catalyst.
-
Nucleophilic Substitution
-
The ester group undergoes hydrolysis (acid/base) or alcoholysis:
-
Acidic Hydrolysis: Yields propiolic acid and tetradecanol.
-
Basic Hydrolysis: Forms propiolate salts (e.g., sodium propiolate).
-
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Tetradecyl propanoate | |
| Hydrolysis | H₂SO₄/H₂O | Propiolic acid + Tetradecanol |
Oxidative Reactions
Oxidation of the alkyne or ester moiety generates derivatives with enhanced polarity:
-
Ozonolysis : Cleaves the triple bond to diketones or carboxylic acids.
-
Epoxidation : Limited by steric hindrance from the tetradecyl chain.
Key Mechanistic Insights
Scientific Research Applications
Tetradecyl prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tetradecyl prop-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological molecules. The compound’s unique structure allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Tetradecyl Tetradecanoate
- Structure : A saturated ester with two tetradecyl chains ($ \text{C}{14}\text{H}{29}\text{O}2\text{C}{14}\text{H}_{29} $).
- Properties : Found naturally in male Euglossa imperialis bees, it is the most abundant compound (87%) in their pheromonal blends. Its eigenvalues in principal component analysis (PCA) indicate strong correlations with other compounds in biological matrices .
- Applications: Likely involved in insect communication, contrasting with synthetic uses of tetradecyl prop-2-ynoate.
Sodium Tetradecyl Sulfate
- Structure : A sulfate ester ($ \text{C}{14}\text{H}{29}\text{SO}_4\text{Na} $).
- Properties : Exhibits antibacterial activity, particularly against Gram-positive bacteria, attributed to its surfactant properties. Identified as a key component in sub-fraction F3a .
- Applications : Used medically as a sclerosing agent, differing from the reactive propiolate ester’s role in synthesis.
Tributyl Tetradecyl Phosphonium Chloride
- Structure : A phosphonium salt with a tetradecyl chain ($ \text{C}{14}\text{H}{29}\text{P}(\text{C}4\text{H}9)_3\text{Cl} $).
- Properties : Functions as a biocide and precursor for ionic liquids. Its low vapor pressure and thermal stability make it suitable for industrial applications .
- Applications: Contrasts with this compound’s reactivity in polymerization.
Chain Length and Ester Type Comparisons
Ethyl Prop-2-enoate (Ethyl Acrylate)
- Structure : A short-chain acrylate ester ($ \text{C}3\text{H}5\text{O}2\text{C}2\text{H}_5 $).
- Properties: Polymerizes readily due to the conjugated double bond. Less hydrophobic than this compound due to its shorter alkyl chain .
- Applications : Used in plastics and adhesives, whereas the tetradecyl derivative’s long chain enhances lipid solubility for niche applications.
Tetradecyl Acetate
- Structure : A saturated acetate ester ($ \text{C}{14}\text{H}{29}\text{O}2\text{C}2\text{H}_3 $).
- Properties: Found in plant essential oils (e.g., Cymbopogon citratus), contributing to insecticidal activity against Anopheles gambiae. Exhibits lower reactivity compared to propiolate esters .
- Applications : Natural insecticide vs. synthetic propiolate’s use in controlled reactions.
Phthalic Acid Butyl Tetradecyl Ester
- Structure : A diester with phthalic acid, butyl, and tetradecyl groups.
- Properties: Detected in minor abundances (0.50–0.67%) in chemical blends. Its bulkier structure reduces volatility compared to simpler esters .
- Applications: Potential plasticizer, contrasting with propiolate’s role in reactive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
